4-Methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid benzyl ester
Overview
Description
4-Methyl-2-pyrrolidin-1-ylmethyl-piperazine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of Piperidines
A study detailed the asymmetric synthesis of piperidines from serine and terminal acetylenes, demonstrating a route to optically pure piperidines with substituents alpha to nitrogen. These piperidine derivatives serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit, indicating their significance in the synthesis of complex organic molecules (Acharya & Clive, 2010).
Synthesis of Furo[3,2-b]pyrroles
Another research explored the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their derivatives through reactions involving heterocyclic amines such as morpholine, pyrrolidine, piperidine, or 4-methylpiperazine. This study highlights the chemical versatility and potential application of these compounds in creating N-2-hydroxy-3-heteroaminopropyl-substituted compounds (Krutošíková et al., 2001).
Antimicrobial Activities of Triazole Derivatives
Research on the synthesis of 1,2,4-triazole derivatives, including the use of methyl piperazine as an amine component, was conducted to assess their antimicrobial activities. This study provides insight into the potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Pyridine Derivatives
A synthesis study of new pyridine derivatives involving 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives highlights the broad utility of piperazine derivatives in creating compounds with potential antimicrobial activity (Patel, Agravat & Shaikh, 2011).
Properties
IUPAC Name |
benzyl 4-methyl-2-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-19-11-12-21(17(13-19)14-20-9-5-6-10-20)18(22)23-15-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIJGRWLFJPRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375006 | |
Record name | Benzyl 4-methyl-2-[(pyrrolidin-1-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-56-9 | |
Record name | Phenylmethyl 4-methyl-2-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-methyl-2-[(pyrrolidin-1-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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